molecular formula C20H13FN2O2 B2569825 (3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 313985-81-8

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2569825
CAS No.: 313985-81-8
M. Wt: 332.334
InChI Key: OFHWRGFFQMOWMF-ATJXCDBQSA-N
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Description

(3Z)-3-[(3-Fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic heterocyclic compound featuring a benzo[f]chromene core substituted with a 3-fluorophenylimino group and a carboxamide moiety. Its structure (Figure 1) combines aromaticity, planarity, and hydrogen-bonding capabilities, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

3-(3-fluorophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-13-5-3-6-14(10-13)23-20-17(19(22)24)11-16-15-7-2-1-4-12(15)8-9-18(16)25-20/h1-11H,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHWRGFFQMOWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC(=CC=C4)F)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic compound with a molecular formula of C20H13FN2O2 and a molecular weight of 332.334 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C20H13FN2O2
  • Molecular Weight : 332.334 g/mol
  • Purity : Typically around 95%.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have indicated that derivatives of benzo[f]chromene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness in inducing apoptosis and inhibiting cell cycle progression in human non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460 .
    • The mechanism involves the elevation of intracellular reactive oxygen species (ROS), which plays a crucial role in apoptosis induction .
  • Antimicrobial Activity
    • Chromene derivatives have been reported to possess antimicrobial properties, with some compounds demonstrating moderate inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .
    • The structure-activity relationship (SAR) studies suggest that modifications in the chromene structure can enhance antimicrobial efficacy .

Anticancer Studies

A notable study synthesized various derivatives related to benzo[f]chromenes and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated:

  • IC50 Values : Several compounds exhibited IC50 values ranging from 1.08 to 1.48 µg/mL against HCT-116 colon carcinoma cells, showcasing strong growth inhibition .
CompoundCell LineIC50 (µg/mL)
2aHCT-1161.08
2bHepG-21.48
2cA549Not Active

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of apoptosis through ROS generation.
  • Cell cycle arrest at specific phases, leading to reduced proliferation rates .

Structure-Activity Relationship (SAR)

Research indicates that modifications on the phenyl ring or the amide group can significantly influence the biological activity of these compounds. For example, introducing fluorine atoms has been associated with enhanced potency against cancer cells while maintaining selectivity towards healthy cells .

Scientific Research Applications

Anticancer Activity

Research indicates that (3Z)-3-[(3-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide and its derivatives exhibit significant anticancer properties. The following points highlight key findings:

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which are critical for apoptosis signaling pathways.
    • It has been shown to inhibit cell cycle progression in various cancer cell lines, including human non-small cell lung cancer (NSCLC) lines such as A549 and NCI-H460.
  • Cytotoxicity Studies :
    • A study evaluated several derivatives against HCT-116 colon carcinoma cells, reporting IC50 values between 1.08 and 1.48 µg/mL, indicating strong inhibitory effects.
    • The following table summarizes the cytotoxic effects observed:
CompoundCell LineIC50 (µg/mL)
2aHCT-1161.08
2bHepG-21.48
2cA549Not Active

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Inhibition of Bacterial Growth :
    • Chromene derivatives have shown moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
    • Structure-activity relationship (SAR) studies suggest that modifications to the chromene structure can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Fluorine Substitution : The introduction of fluorine atoms into the phenyl ring has been correlated with increased potency against cancer cells while maintaining selectivity towards healthy cells.
  • Modification Impact : Variations in the amide group and phenyl ring can lead to different biological activities, emphasizing the importance of SAR studies in drug development.

Case Study 1: Anticancer Efficacy

A recent investigation synthesized various benzo[f]chromene derivatives, including this compound. The study found that these compounds effectively induced apoptosis in HCT-116 cells through ROS generation, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial properties of chromene derivatives, revealing that certain modifications enhanced their effectiveness against MRSA. This highlights the versatility of chromene compounds in addressing both cancer and bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs of this compound involve substitutions on the phenyl ring, chromene system, or carboxamide group. Below is a comparative analysis:

Table 1: Structural Analogs and Substituent Variations
Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) Key Features
(3Z)-3-[(3-Fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide Benzo[f]chromene 3-Fluorophenyl ~350 (estimated) Fluorine enhances electronegativity and metabolic stability
(3Z)-3-[(4-Methoxyphenyl)imino]-N-1,3-thiazol-2-yl-3H-benzo[f]chromene-2-carboxamide (CAS 1261027-44-4) Benzo[f]chromene 4-Methoxyphenyl ~393 Methoxy group increases electron density; thiazole substitution alters solubility
(2Z)-6-Bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide Chromene 3-Fluorophenyl, 6-Bromo 361.17 Bromine adds steric bulk; may reduce membrane permeability
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (CAS 400878-30-0) Chromene 3-Methoxyphenyl, 2-Methoxyphenyl ~418 Dual methoxy groups improve solubility but may reduce target affinity
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15) Chromene 8-Methoxy, 2-chlorophenyl ~330 Chlorine enhances lipophilicity; methoxy at position 8 may stabilize the chromene ring
Key Observations:
  • Fluorine vs. In contrast, methoxy substituents (e.g., CAS 1261027-44-4) increase electron density, which may favor interactions with hydrophobic targets .
  • Bromine Substitution : The brominated analog () exhibits higher molecular weight and steric hindrance, which could limit bioavailability compared to the fluorine-containing compound .
  • Dual Substituents : Compounds like CAS 400878-30-0 with dual methoxy groups show improved solubility but reduced potency in preliminary assays, highlighting a trade-off between physicochemical properties and activity .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property Main Compound CAS 1261027-44-4 6-Bromo Analog ()
LogP (Predicted) ~3.2 ~2.8 ~3.5
Solubility (DMSO) High Moderate Low
Metabolic Stability High (due to fluorine) Moderate Low (bromine may slow metabolism)
Hydrogen Bond Donors 2 2 2
  • LogP : The main compound’s logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The brominated analog’s higher logP (~3.5) may reduce solubility .
  • Metabolic Stability : Fluorine in the main compound resists oxidative metabolism, whereas methoxy groups (CAS 1261027-44-4) are susceptible to demethylation .

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